molecular formula C22H28N2O4 B2456693 3,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide CAS No. 954246-11-8

3,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide

Cat. No.: B2456693
CAS No.: 954246-11-8
M. Wt: 384.476
InChI Key: VYCPYRDIVCAOJB-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with methoxy groups at the 3 and 5 positions, and a morpholino group attached via a propyl chain to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: Starting with 3,5-dimethoxybenzoic acid, the carboxylic acid group is converted to an amide using reagents like thionyl chloride followed by reaction with an amine.

    Attachment of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction, where a halogenated propyl derivative reacts with the amide nitrogen.

    Introduction of the Morpholino Group: The final step involves the reaction of the propyl-substituted benzamide with 2-phenylmorpholine under suitable conditions, such as in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Halogenated benzamides or other substituted derivatives.

Scientific Research Applications

3,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 3,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide exerts its effects involves its interaction with specific molecular targets. The methoxy groups and the morpholino moiety play crucial roles in binding to target proteins or enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide
  • 3,5-dimethoxy-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide

Uniqueness

3,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is unique due to its specific substitution pattern on the benzamide core and the presence of the phenylmorpholino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,5-dimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-26-19-13-18(14-20(15-19)27-2)22(25)23-9-6-10-24-11-12-28-21(16-24)17-7-4-3-5-8-17/h3-5,7-8,13-15,21H,6,9-12,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCPYRDIVCAOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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